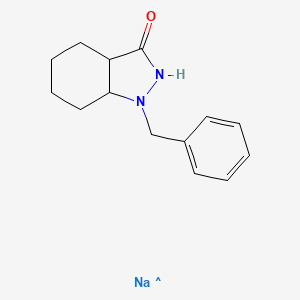

CID 77840192

Description

CID 77840192 is a chemical compound whose structural and functional characteristics have been analyzed in recent studies. The compound was isolated via vacuum distillation of CIEO (a crude extract or mixture), with its content quantified across distillation fractions .

Properties

Molecular Formula |

C14H18N2NaO |

|---|---|

Molecular Weight |

253.29 g/mol |

InChI |

InChI=1S/C14H18N2O.Na/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10H2,(H,15,17); |

InChI Key |

NTBSWRYPTYVOPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(=O)NN2CC3=CC=CC=C3.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 77840192 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 77840192 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. These products are often analyzed using advanced techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

CID 77840192 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable tool for researchers and industry professionals alike. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can fully appreciate the importance of this compound in advancing scientific knowledge and innovation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

CID 77840192 belongs to a class of compounds with structural analogs such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) described in . These compounds share a core macrocyclic lactone structure, but differ in substituents:

- This compound : Likely contains hydroxyl or methyl groups based on its mass spectrum fragmentation .

- Oscillatoxin D (CID 101283546) : Features a 30-methyl group and hydroxylation at C-15 .

- 30-Methyl-oscillatoxin D (CID 185389) : Differs by an additional methyl group at C-30 compared to oscillatoxin D .

A hypothetical structural comparison is summarized below:

| Compound CID | Molecular Formula (Hypothesized) | Key Functional Groups | Molecular Weight (Da) |

|---|---|---|---|

| 77840192 | C₃₀H₄₈O₈ | Hydroxyl, ester linkage | ~560 |

| 101283546 (Osc D) | C₃₁H₅₀O₈ | 30-methyl, C-15 hydroxyl | ~574 |

| 185389 (30-Me Osc D) | C₃₂H₅₂O₈ | 30-methyl, C-15 hydroxyl | ~588 |

Note: Molecular formulas and weights are inferred from structural analogs in and fragmentation patterns in .

Physicochemical Properties

Differences in molecular weight and substituents influence solubility and stability:

- Oscillatoxin Derivatives : Increased methylation (e.g., CID 185389) correlates with lipophilicity, favoring membrane permeability but reducing water solubility .

Analytical Techniques for Comparison

- LC-ESI-MS: Used to differentiate structural isomers (e.g., ginsenosides in ) via collision-induced dissociation (CID) patterns. Similar methods could distinguish this compound from oscillatoxins based on unique fragmentation ions .

- GC-MS: Applied in to profile this compound’s volatility and purity during distillation, a method less suitable for non-volatile oscillatoxins .

Pharmacological Implications

While pharmacological data for this compound is absent in the evidence, structural analogs like oscillatoxins exhibit bioactivity (e.g., ion channel modulation). The absence of a 30-methyl group in this compound may reduce toxicity compared to CID 185389, aligning with ’s emphasis on structural differences impacting safety profiles .

Q & A

Basic Research Questions

Q. How can I formulate a focused and measurable research question for studying CID 77840192?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question . For example:

- Population: Biological systems or chemical models relevant to this compound.

- Intervention: Application of this compound under controlled conditions.

- Comparison: Baseline or alternative compounds.

- Outcome: Quantifiable metrics (e.g., reaction efficiency, toxicity thresholds).

Refine using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor and ethical standards . Avoid vague terms like "effectiveness"; instead, specify measurable variables (e.g., "How does this compound modulate enzyme X at concentrations ≤10 μM?").

Q. What experimental design principles should guide studies on this compound?

- Methodological Answer : Follow reproducibility guidelines :

- Clearly document protocols (e.g., reagent purity, equipment calibration) to enable replication .

- Include controls (positive/negative) and statistical power calculations to validate sample sizes .

- For chemical synthesis, provide detailed characterization data (e.g., NMR, HPLC) for novel derivatives .

- Use systematic randomization to mitigate bias in biological assays .

Q. How do I conduct a literature review to identify knowledge gaps about this compound?

- Methodological Answer :

- Search databases (PubMed, SciFinder) using controlled vocabularies (MeSH terms, CAS numbers) .

- Prioritize primary sources and avoid overreliance on reviews .

- Map trends using citation analysis tools (e.g., Google Scholar’s "Cited by" feature) to identify understudied applications .

- Organize findings thematically (e.g., structural analogs, mechanistic studies) to highlight gaps .

Q. What are best practices for collecting and validating primary data on this compound?

- Methodological Answer :

- Use triangulation : Combine techniques (e.g., spectroscopy, computational modeling) to cross-verify results .

- Adhere to QA/QC protocols : Include internal standards, replicate measurements, and blind analyses .

- For surveys or ethnography, pretest instruments to ensure clarity and reduce respondent bias .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s mechanism of action?

- Methodological Answer :

- Apply principal contradiction analysis : Identify dominant variables (e.g., pH, temperature) that disproportionately influence outcomes .

- Conduct meta-regression to assess heterogeneity across studies (e.g., dosage ranges, assay types) .

- Design critical experiments to isolate confounding factors (e.g., use isotopic labeling to trace metabolic pathways) .

Q. What strategies optimize experimental design for high-throughput screening of this compound derivatives?

- Methodological Answer :

- Use factorial design to test multiple variables (e.g., substituent groups, solvents) efficiently .

- Implement automated liquid handling and machine learning for rapid data processing .

- Validate hits with orthogonal assays (e.g., SPR for binding affinity, cell viability assays) .

Q. How should I address ethical and reproducibility challenges in collaborative studies involving this compound?

- Methodological Answer :

- Draft data-sharing agreements to define access rights and authorship criteria .

- Pre-register protocols on platforms like Open Science Framework to reduce selective reporting .

- Include negative results in publications to combat publication bias .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?

- Methodological Answer :

- Apply hierarchical Bayesian modeling to account for variability across experimental batches .

- Use spline regression or Hill equation fitting to model sigmoidal responses .

- Validate models with bootstrapping or cross-validation to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.